Tetrafluoroisophthalic acid
Overview
Description
Tetrafluoroisophthalic acid, also known as 2,4,5,6-tetrafluoro-1,3-benzenedicarboxylic acid, is a fluorinated aromatic compound with the molecular formula C8H2F4O4. It is characterized by the presence of four fluorine atoms attached to the benzene ring, along with two carboxylic acid groups at the 1 and 3 positions. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Scientific Research Applications
Tetrafluoroisophthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and coordination compounds.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and resins
Safety and Hazards
Tetrafluoroisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing suitable protective equipment, and washing hands and face thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalic acid can be synthesized through several methods. One common approach involves the direct fluorination of isophthalic acid using elemental fluorine or fluorinating agents under controlled conditions. Another method includes the use of tetrafluorophthalic anhydride as a precursor, which undergoes hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrafluoroisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrafluorophthalic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed:
Oxidation: Tetrafluorophthalic anhydride or tetrafluorophthalic acid.
Reduction: Tetrafluoroisophthalic alcohol or tetrafluoroisophthalic aldehyde.
Substitution: Various substituted this compound derivatives.
Mechanism of Action
The mechanism of action of tetrafluoroisophthalic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and molecular recognition processes. The carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological targets, further influencing its biological activity .
Comparison with Similar Compounds
- Tetrafluoroterephthalic acid
- Tetrafluorophthalic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- Terephthalic acid
Comparison: Tetrafluoroisophthalic acid is unique due to the specific positioning of its fluorine atoms and carboxylic acid groups. Compared to tetrafluoroterephthalic acid and tetrafluorophthalic acid, this compound exhibits different reactivity and stability profiles, making it suitable for distinct applications. The presence of four fluorine atoms enhances its thermal stability and resistance to degradation, distinguishing it from non-fluorinated analogs like terephthalic acid .
Properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIMKUYGUHAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304994 | |
Record name | Tetrafluoroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551-39-9 | |
Record name | 1551-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrafluoroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluoroisophthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating tetrafluoroisophthalic acid (H2TFIPA) into liquid crystalline polymers?
A1: Introducing H2TFIPA into wholly aromatic liquid crystalline copolyesters can significantly influence their properties. For instance, the presence of meta-linkages in H2TFIPA contributes to the formation of kinks in the polymer chains. This structural characteristic affects the liquid crystallinity, disclination strength, and even the ability to decorate surface microcracks. []
Q2: How does the choice of metal ion influence the structure of metal-organic frameworks (MOFs) constructed using H2TFIPA?
A2: The choice of metal ion plays a crucial role in dictating the final topology of H2TFIPA-based MOFs. Research has shown that using gadolinium(III) ions with H2TFIPA can lead to the formation of either a 12-connected fcu-MOF or a 6-connected pcu-MOF. The specific topology obtained is influenced by the selection of auxiliary ligands used during the synthesis. []
Q3: Can H2TFIPA be used to synthesize coordination polymers with interesting luminescent properties?
A3: Yes, H2TFIPA has been successfully employed in the construction of luminescent lead(II) coordination polymers. By varying the N-donor auxiliary ligands used during synthesis, researchers can control the dimensionality (2D or 3D) of the resulting networks and tune their photoluminescent properties. []
Q4: What are the advantages of mechanochemical synthesis for preparing coordination polymers containing H2TFIPA?
A4: Mechanochemical synthesis has proven to be an efficient route for preparing coordination polymers incorporating H2TFIPA. This method, involving the milling of alkaline earth metal hydroxides with H2TFIPA, offers several advantages, including shorter reaction times, reduced solvent consumption, and potentially improved product purity. []
Q5: Is there a way to introduce deuterium atoms specifically into the [2.2]metacyclophane structure using H2TFIPA as a starting material?
A5: Yes, researchers have successfully synthesized [4,5,6,8-2H4][2.2]metacyclophane using a multi-step synthetic route that begins with 2,4,5,6-tetrafluoroisophthalic acid. The use of deuterated reagents at specific steps allows for the targeted incorporation of deuterium atoms into the final [2.2]metacyclophane structure. []
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